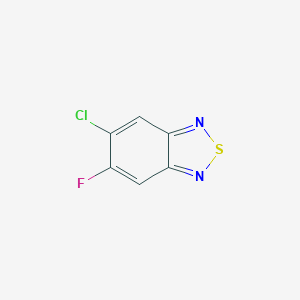

5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Vue d'ensemble

Description

5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C6H2ClFN2S and its molecular weight is 188.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .

Mode of Action

The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .

Biochemical Pathways

The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .

Pharmacokinetics

The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .

Result of Action

The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .

Analyse Biochimique

Biochemical Properties

It is known that compounds with a similar structure, such as benzothiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often used as electron-deficient units in the construction of low band gap donor-acceptor (D-A) polymers .

Molecular Mechanism

It is known that benzothiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Activité Biologique

5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CFBT) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, focusing on its role as an antimicrobial and anticancer agent.

Chemical Structure and Properties

This compound is characterized by a benzothiadiazole core with chlorine and fluorine substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of CFBT primarily arises from its interaction with electron donor–acceptor (D–A) systems. The compound exhibits an intramolecular charge transfer mechanism during light absorption, which is crucial for its photocatalytic applications. This mechanism allows CFBT to modify the optoelectronic properties of photocatalysts effectively.

Antimicrobial Properties

Research indicates that derivatives of CFBT exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiadiazole compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections . The exact molecular targets remain to be fully elucidated but may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

CFBT has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis and inhibit cell proliferation in several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) . The compound's mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | A431 | 1-4 µM | Induced apoptosis and cell cycle arrest |

| Study 2 | A549 | 1-4 µM | Inhibited proliferation and decreased IL-6 activity |

| Study 3 | H1299 | 1-4 µM | Promoted apoptosis similar to lead compounds |

These studies highlight the compound's potential as a therapeutic agent against various cancers, emphasizing the need for further investigation into its efficacy and safety profiles.

Pharmacokinetics

The pharmacokinetic profile of CFBT suggests low oxidation potential, which is advantageous for developing high-quality D–A polymers. This property enhances its stability and effectiveness in biological systems, making it a suitable candidate for drug formulation.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 5-chloro-6-fluoro-2,1,3-benzothiadiazole derivatives is in the development of antiviral drugs. Research indicates that benzothiadiazole compounds exhibit significant activity against human immunodeficiency virus type 1 (HIV-1) by inhibiting HIV-1 protease . This class of compounds has been explored for their potential in treating various viral infections.

Antitumor Activity

The compound has also shown promise in antitumor applications. Studies have demonstrated that benzothiadiazole derivatives can inhibit tumor growth and proliferation through various mechanisms, making them candidates for anticancer therapies .

Analgesic and Anti-inflammatory Effects

this compound has been investigated for its analgesic and anti-inflammatory properties. These compounds have been found to modulate pain pathways and reduce inflammation, thus providing therapeutic benefits in pain management .

Material Science

Organic Semiconductors

In material science, this compound is utilized as a building block for organic semiconductor materials. Its electron-deficient nature makes it an excellent candidate for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs) . The compound's ability to form stable thin films enhances its applicability in electronic devices.

Fluorescent Probes

The compound serves as a core structure for designing fluorescent probes used in biological imaging. Its derivatives can be modified to enhance fluorescence properties, making them suitable for tracking biological processes at the cellular level .

Synthesis and Derivatization

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance its biological activity or material properties. For instance, halogenation reactions can modify the compound's electronic properties, which is crucial for its performance in electronic applications .

Data Table: Applications Overview

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the efficacy of a series of benzothiadiazole derivatives against HIV-1. The findings revealed that specific substitutions on the benzothiadiazole core significantly enhanced antiviral activity, indicating a promising direction for drug development .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic photovoltaic cells demonstrated improved charge transport properties. The study highlighted the compound's role as an electron acceptor that enhances the efficiency of solar cells .

Propriétés

IUPAC Name |

5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOABONVNDVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371430 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-22-5 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.